molecular formula C5H7ClO B1580908 Cyclobutanecarbonyl chloride CAS No. 5006-22-4

Cyclobutanecarbonyl chloride

Cat. No.: B1580908
CAS No.: 5006-22-4
M. Wt: 118.56 g/mol
InChI Key: JFWMYCVMQSLLOO-UHFFFAOYSA-N
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Description

Cyclobutanecarbonyl chloride, also known as cyclobutanecarboxylic acid chloride, is an organic compound with the molecular formula C5H7ClO. It is a colorless to yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity, particularly in the formation of amides and esters.

Mechanism of Action

Target of Action

Cyclobutanecarbonyl chloride is a chemical compound with the molecular formula C5H7ClO

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture . Therefore, it should be stored in a cool, dry place to maintain its stability . Furthermore, its reactivity may be influenced by the pH of its environment, as well as the presence of other reactive species.

Biochemical Analysis

Biochemical Properties

Cyclobutanecarbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through acylation reactions. The compound reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. These reactions are catalyzed by enzymes like acyltransferases, which facilitate the transfer of the cyclobutanecarbonyl group to the target molecule .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes through acylation. This modification can alter the activity of enzymes, impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the acylation of histone proteins by this compound can lead to changes in gene expression by altering chromatin structure .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through covalent bonding. The compound forms covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of stable acylated products. This acylation can result in enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of cyclobutanecarboxylic acid and hydrochloric acid. Long-term exposure to this compound can result in sustained acylation of cellular proteins, potentially leading to long-term changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild acylation of proteins and enzymes, leading to subtle changes in cellular function. At high doses, this compound can cause significant toxicity, including enzyme inhibition, disruption of cellular metabolism, and potential cell death. These toxic effects are dose-dependent and can vary between different animal models .

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to cyclobutanecarboxylic acid through hydrolysis. This reaction is catalyzed by esterases and other hydrolytic enzymes. The compound can also participate in acylation reactions with various biomolecules, affecting metabolic flux and metabolite levels. These interactions can influence the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can affect its activity and function .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by its subcellular localization, as it can acylate proteins and enzymes in specific compartments. Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutanecarbonyl chloride is typically synthesized from cyclobutanecarboxylic acid. The most common method involves the reaction of cyclobutanecarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction is as follows:

Cyclobutanecarboxylic acid+Thionyl chlorideCyclobutanecarbonyl chloride+Sulfur dioxide+Hydrogen chloride\text{Cyclobutanecarboxylic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} Cyclobutanecarboxylic acid+Thionyl chloride→Cyclobutanecarbonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but often involves continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclobutanecarbonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form cyclobutanecarboxylic acid and hydrochloric acid.

    Reduction: It can be reduced to cyclobutanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Amines: For the formation of amides, reactions are typically carried out in the presence of a base such as triethylamine.

    Alcohols: Esterification reactions often use pyridine as a base to neutralize the hydrochloric acid formed.

    Water: Hydrolysis reactions are usually conducted under acidic or basic conditions to facilitate the reaction.

Major Products:

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Cyclobutanecarboxylic acid: Formed from hydrolysis.

Scientific Research Applications

Cyclobutanecarbonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for research purposes.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Cyclobutanecarbonyl chloride can be compared with other acyl chlorides such as:

    Acetyl chloride (CH3COCl): Similar in reactivity but differs in the size and structure of the carbon skeleton.

    Benzoyl chloride (C6H5COCl): Contains an aromatic ring, making it less reactive towards nucleophiles compared to this compound.

    Cyclopropanecarbonyl chloride (C4H5ClO): Smaller ring size, leading to different steric and electronic properties.

This compound is unique due to its four-membered ring structure, which imparts distinct reactivity and stability compared to other acyl chlorides.

Properties

IUPAC Name

cyclobutanecarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c6-5(7)4-2-1-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWMYCVMQSLLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198197
Record name Cyclobutanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5006-22-4
Record name Cyclobutanecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5006-22-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarbonyl chloride
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Record name Cyclobutanecarbonyl chloride
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Record name Cyclobutanecarbonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Is there any spectroscopic data available for Cyclobutanecarbonyl chloride?

A: Yes, vibrational spectra for this compound and its α-deuterated derivative have been reported [, ]. These studies likely provide insights into the molecule's vibrational modes and structural characteristics.

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